![molecular formula C21H24FN5O2 B4448567 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4448567.png)
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features both indole and imidazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds .
Preparation Methods
The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and imidazole intermediates. The indole derivative can be synthesized through Fischer indole synthesis, while the imidazole ring can be constructed using the Debus-Radziszewski imidazole synthesis .
-
Fischer Indole Synthesis
Reactants: Phenylhydrazine and an aldehyde or ketone.
Conditions: Acidic medium, typically using hydrochloric acid.
Product: Indole derivative.
-
Debus-Radziszewski Imidazole Synthesis
Reactants: Glyoxal, ammonia, and an aldehyde.
Conditions: Mild heating.
Product: Imidazole derivative.
These intermediates are then coupled through a series of condensation reactions to form the final compound .
Chemical Reactions Analysis
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Acidic or neutral medium.
Products: Oxidized derivatives of the indole and imidazole rings.
-
Reduction
Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Products: Reduced forms of the compound, often leading to the formation of secondary amines.
-
Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Conditions: Room temperature.
Products: Halogenated derivatives of the compound
Scientific Research Applications
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry .
-
Biology
- Investigated for its potential antiviral and antimicrobial properties.
- Studied for its role in enzyme inhibition .
-
Medicine
- Explored for its anticancer properties.
- Potential use in the treatment of neurological disorders .
-
Industry
- Utilized in the development of new materials with specific electronic properties.
- Applied in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with various molecular targets:
-
Molecular Targets
- Enzymes: Inhibits specific enzymes involved in metabolic pathways.
- Receptors: Binds to certain receptors, modulating their activity .
-
Pathways
- Induces apoptosis in cancer cells by activating caspase pathways.
- Modulates neurotransmitter release in the nervous system .
Comparison with Similar Compounds
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide can be compared with other indole and imidazole derivatives:
-
Similar Compounds
- 5-fluoroindole derivatives.
- Imidazole-based enzyme inhibitors .
-
Uniqueness
- Combines both indole and imidazole moieties, offering a unique pharmacological profile.
- Exhibits a broad spectrum of biological activities, making it a versatile compound for research .
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-imidazol-1-ylpropyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O2/c22-17-2-3-19-18(11-17)15(12-25-19)4-8-27-13-16(10-20(27)28)21(29)24-5-1-7-26-9-6-23-14-26/h2-3,6,9,11-12,14,16,25H,1,4-5,7-8,10,13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGGORRXHGJGEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)F)C(=O)NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-isobutyl-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4448488.png)

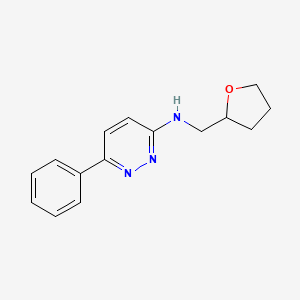
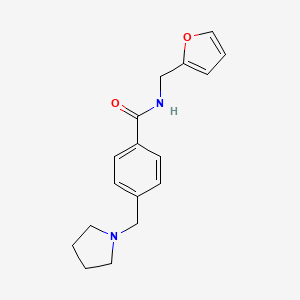
![6-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4448506.png)

![7-methyl-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B4448517.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4448525.png)
![ethyl 1-{[3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4448542.png)
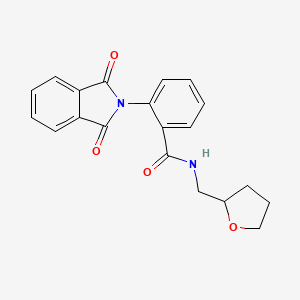

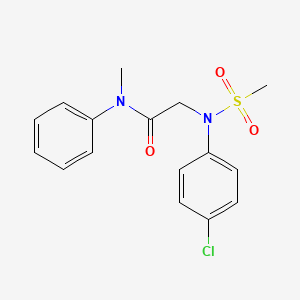
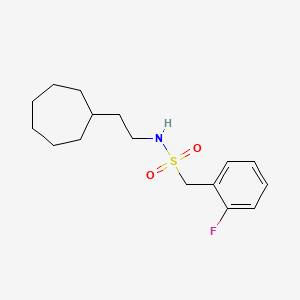
![N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B4448589.png)
